3-(2,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-1-yl)benzoic acid
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Overview
Description
3-(2,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-1-yl)benzoic acid is a complex organic compound with the molecular formula C18H19NO3 and a molecular weight of 297.35 g/mol . This compound is characterized by the presence of an indole ring fused with a benzoic acid moiety, making it a unique structure in organic chemistry.
Preparation Methods
The synthesis of 3-(2,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-1-yl)benzoic acid typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydroindole with a benzoic acid derivative under acidic or basic conditions. The reaction conditions often require controlled temperatures and the use of catalysts to facilitate the formation of the desired product .
Chemical Reactions Analysis
3-(2,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-1-yl)benzoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
The major products formed from these reactions depend on the specific reagents and conditions used, but they generally include various functionalized derivatives of the original compound.
Scientific Research Applications
3-(2,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-1-yl)benzoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the development of new compounds with potential pharmaceutical applications.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding in biological systems.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where indole derivatives have shown efficacy, such as cancer and neurological disorders.
Mechanism of Action
The mechanism of action of 3-(2,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-1-yl)benzoic acid involves its interaction with molecular targets such as enzymes and receptors. The indole ring is known to bind to various biological targets, influencing pathways related to cell signaling, metabolism, and gene expression. The exact pathways and molecular targets are still under investigation, but the compound’s structure suggests it may modulate activity through binding to specific proteins or nucleic acids .
Comparison with Similar Compounds
Similar compounds to 3-(2,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-1-yl)benzoic acid include:
3,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylic acid: This compound shares a similar indole structure but differs in the position and type of functional groups attached.
4-Hydroxy-2,6,6-trimethyl-3-oxocyclohexa-1,4-dienecarbaldehyde: Another structurally related compound with different functional groups and reactivity.
The uniqueness of this compound lies in its specific combination of the indole and benzoic acid moieties, which confer distinct chemical and biological properties not found in other similar compounds.
Properties
IUPAC Name |
3-(2,6,6-trimethyl-4-oxo-5,7-dihydroindol-1-yl)benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO3/c1-11-7-14-15(9-18(2,3)10-16(14)20)19(11)13-6-4-5-12(8-13)17(21)22/h4-8H,9-10H2,1-3H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAJUCDQEACPUIJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1C3=CC=CC(=C3)C(=O)O)CC(CC2=O)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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